(S)-5-amino-2-hydroxypentanoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound might also have common names, and it could belong to a class of compounds that share similar structures or properties.
Synthesis Analysis
This involves understanding how the compound can be synthesized from readily available starting materials. The synthesis route can vary in complexity depending on the compound.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant or a product.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in different solvents, and its stability under various conditions.Scientific Research Applications
Angiotensinogen-Cleaving Enzyme Inhibition : Novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues are useful for inhibiting the action of the enzyme renin, which cleaves angiotensinogen (Mahanta & Suijlekom, 2007).
Pyruvate Kinase Alkylation : The synthesis and characterization of 4-hydroxypentanoic acid alanine thioether, related to the reaction of 5-chloro-4-oxo[3,5-3H]pentanoic acid with rabbit muscle pyruvate kinase, were studied (Chalkley & Bloxham, 1976).
Synthesis of L-2-Amino-5-arylpentanoic Acids : The synthesis and resolution of L-2-amino-5-arylpentanoic acids, important in the study of AM-toxins, were explored (Shimohigashi, Lee, & Izumiya, 1976).
Bacterial Metabolism Product : 5-hydroxy-L-norvaline (L-2-amino-5-hydroxypentanoic acid) was identified in cultures of Escherichia coli B, showcasing its role in bacterial metabolism (Hill, White, & Smith, 1993).
Precursors for Polyamides : Derivatives of 5-amino-5-deoxy-L-arabinonic acid, 5-amino-5-deoxy-D-xylonic acid, and (S)-5-amino-4-hydroxypentanoic acid were synthesized for use as precursors in the preparation of optically active polyamides (Zamora et al., 1996).
Inhibitors of Nitric Oxide Synthases : S-2-amino-5-azolylpentanoic acids related to L-ornithine were studied as inhibitors of nitric oxide synthases (Ulhaq et al., 1998).
HIV-Protease Assay : (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid was synthesized and used in a selective HIV-protease assay (Badalassi et al., 2002).
Antifungal Action : (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, was studied for its antifungal action, specifically inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae (Yamaki et al., 1990).
Synthesis of γ-Fluorinated α-Amino Acids : The synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary was explored, including the synthesis of derivatives like (S)-2-amino-4-fluoro-4-pentenoic acid (Laue et al., 2000).
Drought Stress Response in Plants : The production of 5-hydroxynorvaline (2-amino-5-hydroxypentanoic acid) in C4 grasses in response to drought stress was investigated (Carmo-Silva et al., 2009).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and other hazards. This information is important for safely handling the compound.
Future Directions
This involves identifying areas where further research on the compound could be beneficial. This could include potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general information is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!
properties
IUPAC Name |
(2S)-5-amino-2-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBTVBUNSFJIIE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-amino-2-hydroxypentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.